molecular formula C12H18N2O B2810879 (NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine CAS No. 371951-28-9

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine

Cat. No.: B2810879
CAS No.: 371951-28-9
M. Wt: 206.28 g/mol
InChI Key: IMBPTFHRKCPHPX-UHFFFAOYSA-N
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Description

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine is an organic compound characterized by the presence of a pyridine ring attached to a heptylidene group, which is further connected to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine typically involves the condensation of 2-pyridinecarboxaldehyde with heptylamine, followed by the introduction of a hydroxylamine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the production of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as varying temperatures and solvents.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Derivatives with modified pyridine rings.

Scientific Research Applications

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-(1-pyridin-2-ylmethylidene)hydroxylamine
  • (NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine
  • (NE)-N-(1-pyridin-2-ylpropylidene)hydroxylamine

Uniqueness

(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine is unique due to its longer heptylidene chain, which can influence its solubility, reactivity, and overall biological activity. This structural variation allows for distinct interactions with molecular targets compared to its shorter-chain analogs.

Properties

CAS No.

371951-28-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(1-pyridin-2-ylheptylidene)hydroxylamine

InChI

InChI=1S/C12H18N2O/c1-2-3-4-5-9-12(14-15)11-8-6-7-10-13-11/h6-8,10,15H,2-5,9H2,1H3

InChI Key

IMBPTFHRKCPHPX-UHFFFAOYSA-N

SMILES

CCCCCCC(=NO)C1=CC=CC=N1

Canonical SMILES

CCCCCCC(=NO)C1=CC=CC=N1

solubility

not available

Origin of Product

United States

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